molecular formula C24H22N2O B2621468 (E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 637753-90-3

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2621468
CAS No.: 637753-90-3
M. Wt: 354.453
InChI Key: XLSHFAUSMUDVFM-CCEZHUSRSA-N
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Description

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a styryl group, a benzimidazole core, and a m-tolyloxyethyl side chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the styryl group: The styryl group can be introduced via a Heck reaction, where the benzimidazole derivative is coupled with a styrene derivative in the presence of a palladium catalyst.

    Attachment of the m-tolyloxyethyl side chain: This step involves the alkylation of the benzimidazole derivative with a m-tolyloxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyloxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    2-phenylbenzimidazole: Known for its antimicrobial properties.

    2-(2-pyridyl)benzimidazole: Studied for its anticancer activity.

    2-(4-methoxyphenyl)benzimidazole: Investigated for its anti-inflammatory effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19-8-7-11-21(18-19)27-17-16-26-23-13-6-5-12-22(23)25-24(26)15-14-20-9-3-2-4-10-20/h2-15,18H,16-17H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSHFAUSMUDVFM-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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